N-[(2-bromophenyl)carbamothioyl]benzamide
CAS No.: 5391-29-7
Cat. No.: VC3914042
Molecular Formula: C14H11BrN2OS
Molecular Weight: 335.22 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2-bromophenyl)carbamothioyl]benzamide - 5391-29-7](/images/structure/VC3914042.png)
Specification
CAS No. | 5391-29-7 |
---|---|
Molecular Formula | C14H11BrN2OS |
Molecular Weight | 335.22 g/mol |
IUPAC Name | N-[(2-bromophenyl)carbamothioyl]benzamide |
Standard InChI | InChI=1S/C14H11BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
Standard InChI Key | DNXBFCJFFLDLAK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br |
Introduction
Synthesis and Reaction Pathways
General Synthetic Routes
The synthesis of N-[(2-bromophenyl)carbamothioyl]benzamide typically involves a multi-step reaction sequence starting with benzoyl chloride. In a representative procedure, benzoyl chloride reacts with ammonium thiocyanate in acetone under reflux to form an intermediate isothiocyanate . This intermediate subsequently reacts with 2-bromoaniline, yielding the target compound. The reaction conditions—such as solvent choice (acetone), temperature (reflux), and reaction time (0.5–2 hours)—critically influence yield and purity .
Source details an optimized protocol where 2-(4-methylphenoxymethyl)benzoic acid is converted to its acid chloride using thionyl chloride, followed by treatment with ammonium thiocyanate. The resulting isothiocyanate intermediate is then coupled with 2-bromoaniline, achieving yields of 41–45% after recrystallization . This method emphasizes the importance of anhydrous conditions and controlled stoichiometry to minimize side reactions.
Alternative Methodologies
Alternative approaches include one-pot syntheses that bypass intermediate isolation. For instance, direct coupling of benzoyl chloride with pre-formed 2-bromophenylthiourea derivatives has been reported, though yields are generally lower (~30–35%) . Microwave-assisted synthesis has also been explored to reduce reaction times, but scalability remains a challenge .
Structural and Crystallographic Characterization
Molecular Geometry
X-ray crystallography reveals that N-[(2-bromophenyl)carbamothioyl]benzamide adopts a planar configuration with distinct dihedral angles between aromatic rings. The central (carbamothioyl)amide group exhibits an r.m.s. deviation of 0.038 Å, while the thiazole and phenyl rings show deviations of 0.053 Å . The dihedral angle between the benzamide and 2-bromophenyl planes is 15.17°, indicating moderate conjugation .
Hydrogen Bonding and Crystal Packing
Intramolecular N–H⋯O hydrogen bonds form a stable six-membered ring (S(6) motif), stabilizing the molecular conformation . In the crystal lattice, intermolecular N–H⋯S and C–H⋯O interactions generate layered structures parallel to the (100) plane . Bromine atoms participate in secondary interactions (e.g., S⋯Br, 3.3507 Å), contributing to a three-dimensional framework . These interactions are critical for understanding the compound’s solubility and stability.
Table 1: Crystallographic Data for N-[(2-Bromophenyl)carbamothioyl]benzamide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | |
Unit Cell Dimensions | |
Volume | 1588.4 ų |
Z | 4 |
Density | 1.419 g/cm³ |
Physicochemical Properties
Solubility and Stability
N-[(2-bromophenyl)carbamothioyl]benzamide is sparingly soluble in polar solvents (e.g., water) but dissolves readily in acetone, dimethylformamide, and dichloromethane . The bromine atom enhances lipophilicity, making it suitable for reactions in non-polar media. Thermal stability analyses indicate decomposition above 200°C, with no observed melting point below this threshold .
Spectroscopic Features
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IR Spectroscopy: Strong absorption bands at 1675 cm (C=O stretch) and 1243 cm (C=S stretch) confirm the thioamide and benzamide groups .
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NMR Spectroscopy: -NMR signals at δ 12.31 ppm (NH) and δ 7.67 ppm (aromatic protons) align with the expected structure .
Biological Activity and Applications
Antimicrobial Properties
N-[(2-bromophenyl)carbamothioyl]benzamide exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 500 μg/mL) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa, MIC = 1000 μg/mL) . The bromine substituent enhances membrane permeability, while the thioamide group disrupts bacterial biofilm formation .
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